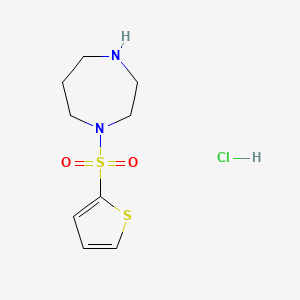

1-(噻吩-2-基磺酰基)-1,4-二氮杂环己烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

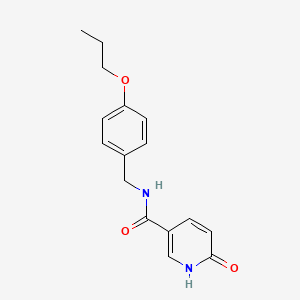

The compound 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related diazepine derivatives. For instance, the first paper discusses the synthesis and structural proof of substituted 5-Phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-ones, which are structurally related to the compound . The second paper presents the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, another class of diazepine derivatives with anxiolytic activity . These studies provide a foundation for understanding the chemical behavior and potential applications of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride.

Synthesis Analysis

The synthesis of diazepine derivatives typically involves multi-step reactions, including condensation and cyclization processes. In the first paper, chlorination and nitration reactions are described for the synthesis of chloro derivatives of diazepines . The second paper outlines a two-step synthesis involving condensation of 2,3-diaminopyridine with benzoylacetone, followed by cyclization with substituted benzaldehydes . These methods suggest that the synthesis of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride might also involve similar strategies, such as the use of sulfonyl chloride derivatives and subsequent cyclization to form the seven-membered diazepane ring.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The first paper provides evidence that electrophilic substitution in the diazepine ring occurs at a specific position, which is important for understanding the reactivity of these compounds . Although the exact molecular structure of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is not discussed, the structural analysis of related compounds can be used to predict the likely sites of reactivity and the overall shape of the molecule.

Chemical Reactions Analysis

The chemical reactions of diazepine derivatives can include electrophilic substitution, as mentioned in the first paper . This suggests that 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride may also undergo similar reactions, potentially leading to further functionalization of the compound. The anxiolytic activity observed in some diazepine derivatives, as reported in the second paper, indicates that chemical modifications can significantly impact the biological properties of these molecules .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride, they do provide insights into the properties of structurally related diazepine compounds. For example, the solubility, melting points, and stability of these compounds can be influenced by the nature of the substituents on the diazepine ring. The presence of a sulfonyl group in the compound of interest suggests that it may have different solubility characteristics compared to the compounds discussed in the papers . Additionally, the hydrochloride salt form of the compound is likely to be more water-soluble, which could be relevant for its potential use in pharmaceutical applications.

科学研究应用

合成和分子相互作用

- 合成了与 1-(噻吩-2-基磺酰基)-1,4-二氮杂环己烷盐酸盐相关的化合物 2-甲基-2,4-二-噻吩-2',2''-基-2,3-二氢-1H-苯并[b][1,4]二氮杂卓,并研究了它与二烷基锡(IV)二氯化物的反应。这项研究重点介绍了由于氢键形成导致苯并二氮杂卓构象的变化 (Garoufis et al., 2015).

结构表征和互变异构形式

- 对二氮杂卓衍生物的研究,包括与 1-(噻吩-2-基磺酰基)-1,4-二氮杂环己烷盐酸盐类似的化合物,通过 X 射线衍射分析揭示了它们的分子特征和几何形状。研究证实这些化合物以亚胺-烯胺和二亚胺互变异构形式存在 (Ahumada et al., 2016).

合成和生物筛选

- 合成了与 1-(噻吩-2-基磺酰基)-1,4-二氮杂环己烷盐酸盐在结构上相关的苯并二氮杂卓的新衍生物,并筛选了它们的抗菌、镇痛和抗炎活性 (Bhat et al., 2014).

催化和环氧化

- 与所讨论的化合物类似的 1,4-苯并二氮杂卓衍生物的锰(III)配合物被用作烯烃环氧化的催化剂。这项研究展示了 Mn(III) 中心的路易斯酸性如何影响环氧化反应中的产率和产物选择性 (Sankaralingam & Palaniandavar, 2014).

二氮杂环的合成

- 一项研究报道了 1,4-二氮杂环的合成,其中包括 1-(噻吩-2-基磺酰基)-1,4-二氮杂环己烷盐酸盐之类的化合物。这些化合物是使用钌(II)催化剂通过二醇-二胺偶联合成的,展示了一种创建此类结构的新方法 (Nalikezhathu et al., 2023).

作用机制

未来方向

属性

IUPAC Name |

1-thiophen-2-ylsulfonyl-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-3-1-8-14-9)11-6-2-4-10-5-7-11;/h1,3,8,10H,2,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEJGDICLORISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)